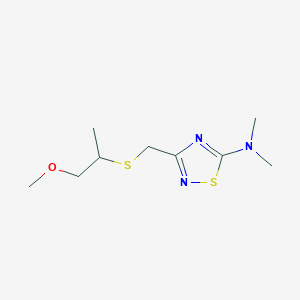
N-(2-aminoethyl)-2-chloro-5-fluorobenzenesulfonamide;hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-aminoethyl)-2-chloro-5-fluorobenzenesulfonamide;hydrochloride, commonly known as AF-1, is a chemical compound that has been extensively studied for its potential use in scientific research. This compound is a sulfonamide derivative that has shown promising results in various fields of research, including cancer treatment, drug discovery, and neuroscience.
Mécanisme D'action
The mechanism of action of AF-1 is not fully understood, but it is believed to involve the inhibition of certain enzymes and proteins that are involved in cell growth and division. This compound has been shown to inhibit the activity of carbonic anhydrase IX, which is overexpressed in many types of cancer cells.
Biochemical and Physiological Effects:
AF-1 has been shown to have a range of biochemical and physiological effects. In addition to its potential use in cancer treatment and drug discovery, this compound has also been studied for its effects on the immune system and inflammation. Studies have shown that AF-1 can modulate the immune response and reduce inflammation in certain animal models.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of AF-1 is its potential use in cancer treatment and drug discovery. This compound has shown promising results in preclinical studies, and it may have fewer side effects than traditional chemotherapy drugs. However, there are also some limitations to the use of AF-1 in lab experiments. For example, this compound may not be effective against all types of cancer cells, and it may have limited bioavailability in certain tissues.
Orientations Futures
There are several future directions for research on AF-1. One area of interest is the development of new drugs that are based on the structure of AF-1. Researchers are also interested in studying the effects of AF-1 on other types of cancer cells and in exploring its potential use in combination with other drugs. Additionally, there is ongoing research on the mechanisms of action of AF-1 and its effects on various biological pathways. Overall, AF-1 is a promising compound that has the potential to be used in a variety of scientific research applications.
Méthodes De Synthèse
The synthesis of AF-1 involves the reaction of 2-chloro-5-fluorobenzenesulfonyl chloride with 2-aminoethanol in the presence of a base such as triethylamine. The resulting product is then purified and converted into its hydrochloride salt form.
Applications De Recherche Scientifique
AF-1 has been extensively studied for its potential use in cancer treatment. Studies have shown that AF-1 can inhibit the growth of certain types of cancer cells, including breast cancer and prostate cancer cells. This compound has also been studied for its potential use in drug discovery, particularly in the development of new drugs for the treatment of neurological disorders such as Alzheimer's disease.
Propriétés
IUPAC Name |
N-(2-aminoethyl)-2-chloro-5-fluorobenzenesulfonamide;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10ClFN2O2S.ClH/c9-7-2-1-6(10)5-8(7)15(13,14)12-4-3-11;/h1-2,5,12H,3-4,11H2;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KWNOISLRZZGOMP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1F)S(=O)(=O)NCCN)Cl.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11Cl2FN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-Methyl-3-[methyl-(3-methyl-3-phenylbutanoyl)amino]propanoic acid](/img/structure/B7640335.png)

![N-[1-(3-cyanophenyl)cyclopropyl]-4-cyclopropyl-1,3-thiazole-5-carboxamide](/img/structure/B7640380.png)
![2-bromo-N-(imidazo[1,2-a]pyridin-7-ylmethyl)-4-methylbenzamide](/img/structure/B7640386.png)

![(4-Chloro-3-methylphenyl)-[4-hydroxy-4-(trifluoromethyl)piperidin-1-yl]methanone](/img/structure/B7640401.png)

![1-[1-(1-Methylpyrazol-4-yl)piperidin-3-yl]-3-[2-(3-methylpyridin-4-yl)ethyl]urea](/img/structure/B7640429.png)
![2-[Benzyl(imidazo[2,1-b][1,3]thiazol-6-ylmethyl)amino]-2-cyclopropylethanol](/img/structure/B7640435.png)
![2-[[(1-Ethylpyrazole-4-carbonyl)amino]methyl]-3-(4-methylphenyl)propanoic acid](/img/structure/B7640446.png)

![2-chloro-3-methyl-N-[2-(6-methylpyridazin-3-yl)pyrazol-3-yl]benzamide](/img/structure/B7640454.png)